molecular formula C14H12Cl2N2 B2805019 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride CAS No. 2241141-91-1

3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride

Cat. No.: B2805019
CAS No.: 2241141-91-1
M. Wt: 279.16
InChI Key: FYDDYYWHBVPDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride is a high-purity chemical compound offered for research and development purposes. This benzonitrile derivative is characterized by the presence of both 4-chlorophenyl and aminomethyl functional groups, a structural motif seen in various pharmacologically active intermediates . Compounds with similar structures, particularly those featuring a benzonitrile core, are frequently utilized in medicinal chemistry as key building blocks for the synthesis of more complex molecules . The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for experimental use in various solvents. Piperazine-based compounds, which may share synthetic pathways with this chemical, have demonstrated a wide spectrum of therapeutic activities in research, including antiviral, antibacterial, and anticancer properties, highlighting the value of such intermediates in drug discovery campaigns . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDDYYWHBVPDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride typically involves the reaction of 4-chlorobenzylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Amine-Facilitated Reactions

The primary amine group enables nucleophilic and redox transformations under controlled conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Alkylation Alkyl halides, K₂CO₃ in DCM (24°C, 6 hrs)Secondary amines via N-alkylation
Acylation Acetyl chloride, triethylamineAmide derivatives
Oxidation H₂O₂ in aqueous acidic mediaImine or nitroso intermediates
Condensation Aldehydes/ketones, reflux in polar solventsSchiff base derivatives

Key Findings :

  • Alkylation proceeds efficiently in dichloromethane (DCM) at ambient temperatures using inorganic bases like K₂CO₃ .

  • Oxidation with hydrogen peroxide requires acidic conditions to avoid over-oxidation to nitro compounds.

Nitrile Group Reactivity

The benzonitrile moiety participates in hydrolysis and nucleophilic addition:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic Hydrolysis Concentrated HCl, refluxBenzamide derivatives
Basic Hydrolysis NaOH (aq), ΔBenzoic acid derivatives
Nucleophilic Addition Grignard reagents, THFKetones after protonation

Optimization Notes :

  • Hydrolysis to carboxylic acids under basic conditions achieves >80% yield when monitored via HPLC.

  • Nitrile reduction to primary amines requires stronger agents (e.g., LiAlH₄) rather than NaBH₄, which is ineffective.

Substituent-Directed Reactions

The 4-chlorophenyl group influences electronic and steric properties:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitrated derivatives at meta positions
Cross-Coupling Pd catalysts, arylboronic acidsBiaryl products via Suzuki-Miyaura coupling

Structural Insights :

  • Chlorine’s electron-withdrawing effect directs electrophiles to the benzonitrile ring’s meta position.

  • Suzuki couplings proceed efficiently with Pd(PPh₃)₄ catalysts in toluene/water mixtures.

Reaction Optimization and Analytical Methods

Critical parameters for reproducibility:

ParameterOptimal RangeAnalytical TechniqueReferences
Temperature 24–80°CTLC (Rf value tracking)
pH Control 8–10 (amine reactions)NMR for structural confirmation
Solvent Systems DCM, THF, aqueous/organic mixesHPLC purity analysis

Notable Observations :

  • Reactions involving the amine group require pH >8 to deprotonate the -NH₃⁺ moiety.

  • DCM enhances solubility for nitrile-containing intermediates .

Scientific Research Applications

Pharmacological Applications

Anticancer Research
The compound has been investigated for its potential in cancer treatment. Studies have shown that it exhibits inhibitory effects on certain cancer cell lines. For instance, research indicates that the compound can affect the growth of pancreatic cancer cells, demonstrating its potential as an anticancer agent .

Neuropharmacology
Research has highlighted the role of this compound in modulating neuropeptide systems. Specifically, it has been studied as a non-peptide antagonist in the relaxin-3/RXFP3 system, which is involved in stress responses and appetite control. Its binding affinity indicates that it may serve as a therapeutic target for conditions related to these physiological processes .

Biochemical Applications

Buffering Agent
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range suitable for various biological experiments (pH 6-8.5). This property makes it valuable in biological research where pH stability is crucial .

Structure-Activity Relationship Studies

The compound's structural modifications have been explored to understand its biological activity better. For instance, variations in the para position on the phenyl ring have been systematically studied to assess their impact on inhibitory activity against specific cell lines. Such structure-activity relationship (SAR) studies are essential for optimizing the compound's efficacy and minimizing off-target effects .

Table 1: Biological Activities of this compound

Activity TypeCell LineIC50 (μM)Notes
AnticancerPANC14.8Significant growth inhibition observed
NeuropharmacologyRXFP3≤ 1Potential therapeutic target
Cell Culture BufferingVariousN/AEffective pH stabilizer

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on pancreatic cancer cells, researchers treated PANC1 cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be developed into a promising anticancer drug.

Case Study 2: Neuropharmacological Effects
Another investigation examined the antagonistic effects of the compound on the RXFP3 receptor. Researchers found that modifications to the compound's structure could enhance its binding affinity, indicating its potential use in treating disorders related to stress and appetite regulation.

Mechanism of Action

The mechanism of action of 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Chlorophenyl and Nitrile Groups

The following compounds share key structural motifs, such as chlorophenyl, benzonitrile, or aminoalkyl substituents, enabling comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Biological/Physical Data
3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride 60681-06-3 C₁₇H₁₈Cl₂N₂ 321.24 Benzonitrile core, amino-(4-chlorophenyl)methyl, HCl N/A (structural focus)
4-(Aminomethyl)benzonitrile hydrochloride 15996-76-6 C₈H₈N₂·HCl 168.62 Benzonitrile with 4-aminomethyl group, HCl High purity (>97%), used in synthesis
Methyl 4-(2-aminoethyl)benzoate hydrochloride 312300-45-1 C₁₁H₁₅NO₂·HCl 245.70 Methyl ester, 4-(2-aminoethyl) substitution, HCl Intermediate in drug synthesis
3-((4-Aminopiperidin-1-yl)methyl)benzonitrile dihydrochloride 1286273-82-2 C₁₃H₁₉Cl₂N₃ 288.22 Piperidine ring, benzonitrile, dual HCl Used in receptor-targeting studies
4-Amino-3-(hydroxymethyl)benzonitrile 76163-62-7 C₈H₈N₂O 148.16 4-Amino, 3-hydroxymethyl substitution Polar functional group enhances solubility
Key Observations:
  • Substituent Position: The 3-position substitution in the target compound contrasts with 4-substituted analogs (e.g., 4-(aminomethyl)benzonitrile hydrochloride), which may alter steric interactions and binding affinity .
  • Functional Groups: Replacement of the nitrile group with esters (e.g., methyl 4-(2-aminoethyl)benzoate hydrochloride) reduces electrophilicity, impacting reactivity in downstream synthesis .

Isoxazole and Pyrazole Derivatives ()

Vicinal diaryl-substituted isoxazoles (e.g., Compound 22 : C₂₄H₁₆ClN₃O) share the 4-chlorophenyl motif but incorporate an isoxazole ring instead of a benzonitrile core. These compounds exhibit in vitro growth inhibition (e.g., IC₅₀ values in cancer cell lines) due to their planar aromatic systems, which enhance intercalation with biological targets .

Compound Structure Yield Key Feature
22 3-((4-(4-Chlorophenyl)isoxazolyl)phenoxy)methylbenzonitrile 97% Isoxazole ring, phenoxy linker
27 4-((4-(4-Chlorophenyl)isoxazolyl)phenoxy)methylbenzonitrile 77% Para-substitution on benzonitrile

Comparison : The target compound’s benzonitrile group may offer greater metabolic stability compared to isoxazole-based derivatives, which are prone to ring-opening reactions .

Stereochemical and Pharmacokinetic Considerations

  • Chirality: highlights the stereospecific synthesis of "3-((2s,3s)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride," emphasizing the importance of enantiomeric purity in pharmacological activity .
  • Solubility: Hydrochloride salts (e.g., the target compound and methyl 4-(2-aminoethyl)benzoate hydrochloride) improve aqueous solubility compared to free bases, enhancing bioavailability .

Biological Activity

3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN2·HCl
  • Molecular Weight : 284.2 g/mol

The presence of an amino group and a chlorophenyl moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
  • IC50 Values : The IC50 values for MCF-7 and HeLa cells were determined to be approximately 15 µM and 20 µM, respectively.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor activity, impacting signal transduction pathways that regulate cell growth.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria.
    • Results indicated that the compound retained activity against strains resistant to common antibiotics, highlighting its potential utility in treating resistant infections.
  • Anticancer Research :
    • A study assessed the compound's effects on tumor growth in vivo using xenograft models.
    • Treated groups exhibited significantly reduced tumor sizes compared to control groups, supporting its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[Amino-(4-chlorophenyl)methyl]benzonitrile; hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogs like [(4-Fluoro-3-methylphenyl)methyl]methylamine hydrochloride are synthesized via reactions between benzyl chloride derivatives and amines under controlled conditions (e.g., temperature, solvent polarity) . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>97% purity thresholds) .
  • Key Considerations : Use anhydrous solvents to prevent hydrolysis of the nitrile group. Monitor reaction progress via TLC or LC-MS .

Q. How can the structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-chlorophenyl group, benzonitrile moiety, and hydrochloride salt .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen bonding patterns, as demonstrated for structurally similar compounds like (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride .
  • FT-IR : Validate functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under different conditions?

  • Solubility : Hydrochloride salts generally enhance aqueous solubility. For example, 4-(Aminomethyl)benzonitrile hydrochloride is soluble in polar solvents (e.g., DMSO, methanol) but less so in non-polar solvents .
  • Stability : Store at 2–8°C under inert atmosphere to prevent degradation. Stability studies for analogs suggest susceptibility to light and moisture; use amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

  • Strategies :

  • Catalysts : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach the 4-chlorophenyl group, as seen in biphenyl-carbonitrile syntheses .
  • Continuous Flow Reactors : Improve scalability and reduce by-products, as applied in industrial production of 3-(3-chloro-4-methylphenyl)benzonitrile .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

Q. What is the mechanistic role of the 4-chlorophenyl group in substitution reactions?

  • Electronic Effects : The electron-withdrawing Cl group activates the benzonitrile moiety for nucleophilic attack, as observed in substitution reactions of 3-(3-chloro-4-methylphenyl)benzonitrile .
  • Steric Effects : Bulky substituents may hinder reactivity; computational modeling (DFT) can predict regioselectivity .

Q. How do computational methods aid in predicting biological interactions?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For example, analogs with similar biphenyl structures show affinity for kinase domains .
  • MD Simulations : Assess stability of ligand-target complexes over time, identifying key residues for interaction .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Reproducibility Measures :

  • Standardize assay conditions (e.g., cell lines, incubation times). For instance, variations in IC50_{50} values for azetidine derivatives were traced to differences in cell viability protocols .
  • Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
    • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like salt form or impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.